2-Bromo-3-chloro-6-fluorobenzyl bromide
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Overview
Description
2-Bromo-3-chloro-6-fluorobenzyl bromide is a chemical compound with the molecular formula C7H4Br2ClF. It is a derivative of benzyl bromide, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-6-fluorobenzyl bromide typically involves the bromination of 3-chloro-2-fluorotoluene. The process includes the following steps:
Bromination: 3-Chloro-2-fluorotoluene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce a bromine atom at the benzylic position.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-6-fluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the benzylic position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-Bromo-3-chloro-6-fluorobenzyl bromide is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-6-fluorobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the benzylic position is highly reactive, making it susceptible to nucleophilic attack. This reactivity is utilized in various substitution reactions to introduce different functional groups into the molecule. The presence of chlorine and fluorine atoms on the benzene ring also influences its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl bromide
- 3-Bromo-6-chloro-2-fluorobenzonitrile
- 1-Bromo-3-fluorobenzene
Uniqueness
2-Bromo-3-chloro-6-fluorobenzyl bromide is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2-bromo-3-(bromomethyl)-1-chloro-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-6(11)2-1-5(10)7(4)9/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDJVCIJSLHGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CBr)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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